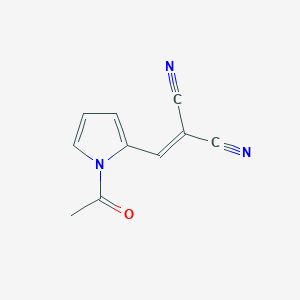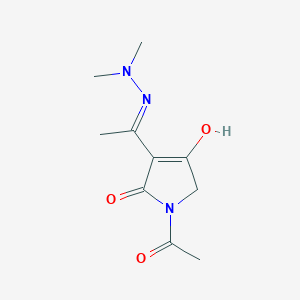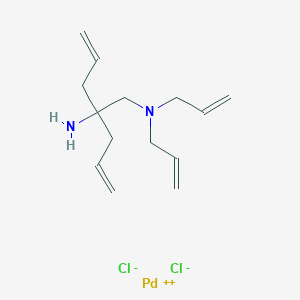
4-Ethyl-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 4-ethyl-1H-pyrazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
4-Ethyl-1H-pyrazole+Thionyl chloride→4-Ethyl-1H-pyrazole-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-ethyl-1H-pyrazole-1-carboxylic acid.
Acylation: It is commonly used as an acylating agent in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
4-Ethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity as an acylating agent. It can introduce acyl groups into various substrates, facilitating the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 4-Chloro-3-ethyl-1-methyl-5-pyrazolecarbonyl chloride
- 1-Ethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
4-Ethyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly in the formation of acyl derivatives .
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
4-ethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3 |
Clé InChI |
LLMOVAVGBMJNGY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(N=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)







![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)




![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
